what is the molecular structure of 7-Methylbenzo[b]naphtho[2,3-d]thiophene
what is the molecular structure of 7-Methylbenzo[b]naphtho[2,3-d]thiophene
An In-depth Technical Guide to the Molecular Structure of 7-Methylbenzo[b]naphtho[2,3-d]thiophene
Abstract
This technical guide provides a comprehensive analysis of 7-Methylbenzo[b]naphtho[2,3-d]thiophene, a methylated, polycyclic aromatic hydrocarbon containing a thiophene ring. This document details its molecular structure, physicochemical properties, and the analytical methodologies essential for its characterization. We will explore its structural features, spectroscopic signature, and conceptual synthetic pathways. The guide is intended for researchers and professionals in organic chemistry, materials science, and drug development who are interested in the unique characteristics of complex heterocyclic systems.
Introduction: The Significance of Fused Heterocyclic Systems
Polycyclic aromatic hydrocarbons (PAHs) fused with heterocyclic rings represent a cornerstone of modern materials science and medicinal chemistry. The introduction of a heteroatom, such as sulfur in a thiophene ring, into a large aromatic system dramatically influences the molecule's electronic properties, planarity, and intermolecular interactions. The parent compound, benzo[b]naphtho[2,3-d]thiophene, is a rigid, planar molecule with potential applications as an organic semiconductor.[1][2]
The specific subject of this guide, 7-Methylbenzo[b]naphtho[2,3-d]thiophene, is a derivative featuring a methyl group on the naphthyl portion of the fused ring system. This substitution, while seemingly minor, can significantly alter the molecule's properties, including its solubility, crystal packing, and electronic behavior, making it a molecule of interest for targeted applications. Benzo[b]thiophene scaffolds, in general, are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
Molecular Structure and Physicochemical Properties
The defining characteristic of 7-Methylbenzo[b]naphtho[2,3-d]thiophene is its fused-ring architecture. This structure consists of a central thiophene ring linearly fused between a benzene ring and a naphthalene system, with a methyl group at the 7-position.
Core Molecular Data
A summary of the fundamental properties of 7-Methylbenzo[b]naphtho[2,3-d]thiophene is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₂S | [5] |
| Molecular Weight | 248.34 g/mol | [5] |
| CAS Registry Number | 24964-09-8 | [5] |
| IUPAC Name | 7-methylbenzo[b]naphtho[2,3-d]thiophene | [5] |
| Synonyms | 7-Methylnaphtho(2,3-b)benzothiophene | [5] |
Structural Visualization
The 2D chemical structure illustrates the connectivity and arrangement of the fused rings.
Caption: 2D structure of 7-Methylbenzo[b]naphtho[2,3-d]thiophene.
The molecule possesses a largely planar geometry, a critical feature for enabling effective π-π stacking in solid-state applications like organic electronics. The methyl group introduces a non-planar component that can disrupt this stacking to a degree, which is a common strategy to enhance the solubility of large aromatic compounds.
Synthesis and Characterization Workflow
The creation and verification of 7-Methylbenzo[b]naphtho[2,3-d]thiophene involve a logical progression from chemical synthesis to purification and finally, structural elucidation.
Caption: Conceptual workflow for the synthesis and analysis of the target molecule.
Conceptual Synthesis Protocol
Representative Protocol (Fiesselmann-based Approach):
-
Precursor Synthesis: A Friedel-Crafts acylation of a suitable methyl-naphthalene derivative with 3-chlorobenzo[b]thiophene-2-carbonyl chloride would yield a ketone precursor. This step establishes the core carbon skeleton.
-
Thiophene Ring Formation: The resulting ketone is then treated with a reagent like methyl thioglycolate in the presence of a base (e.g., DBU) and a dehydrating agent (e.g., calcium oxide).[6]
-
Mechanism Insight: This reaction proceeds via a base-catalyzed condensation, followed by an intramolecular cyclization and subsequent dehydration to form the final, fully aromatic fused-ring system. The choice of base and solvent is critical to optimize yield and minimize side reactions.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and the catalyst. The crude product is then purified, typically by column chromatography over silica gel, to isolate the pure 7-Methylbenzo[b]naphtho[2,3-d]thiophene.
Structural Characterization Protocol
Confirming the identity and purity of the synthesized molecule is paramount. This is achieved through a combination of spectroscopic techniques.
Protocol 1: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology (Electron Ionization - EI):
-
A small sample of the purified compound is introduced into the mass spectrometer.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This process ionizes the molecule, primarily forming a radical cation (M⁺•), and causes some fragmentation.
-
The instrument separates ions based on their mass-to-charge ratio (m/z).
-
-
Expected Outcome: The resulting mass spectrum should show a prominent molecular ion (M⁺•) peak at an m/z value corresponding to the molecular weight of the compound (approximately 248.34).[5] The isotopic pattern of this peak, particularly the M+2 peak due to the natural abundance of ³⁴S, provides definitive evidence for the presence of a sulfur atom.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Conceptual)
-
Objective: To elucidate the precise arrangement of hydrogen and carbon atoms.
-
Methodology:
-
¹H NMR: The proton NMR spectrum would reveal distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the different protons on the fused rings. The methyl group would appear as a sharp singlet in the upfield region (around 2.5 ppm). Integration of these signals would confirm the presence of 12 protons in the correct ratios (9 aromatic, 3 methyl).
-
¹³C NMR: The carbon NMR would show a signal for each unique carbon atom in the molecule. The methyl carbon would appear upfield, while the aromatic and thiophene carbons would resonate at lower field.
-
-
Expertise Insight: Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, allowing for unambiguous assignment of every position in the molecule's structure.
Potential Applications in Research and Development
The unique structural and electronic properties of benzo[b]naphtho[2,3-d]thiophene derivatives make them attractive candidates for several high-technology and pharmaceutical applications.
-
Organic Electronics: The extended, planar π-system is conducive to charge transport, making this class of molecules interesting for use as organic semiconductors in devices like Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs).[1] The methyl group can be used to fine-tune solubility and film morphology, which are critical for device performance.
-
Drug Discovery: The benzo[b]thiophene core is a well-established pharmacophore.[3][8] Derivatives are explored for a multitude of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[9] The specific substitution pattern on the aromatic rings is crucial for modulating biological activity and optimizing structure-activity relationships (SAR).
Conclusion
7-Methylbenzo[b]naphtho[2,3-d]thiophene is a complex heterocyclic molecule whose structure has been precisely defined. Its rigid, planar, and electron-rich core, modified by a methyl substituent, provides a fascinating platform for both fundamental research and applied science. A thorough understanding of its molecular structure, achieved through rigorous synthesis and spectroscopic characterization, is the foundation for unlocking its potential in advanced materials and next-generation therapeutics.
References
-
National Institute of Standards and Technology (NIST). Benzo[b]naphtho[2,3-d]thiophene, 7-methyl-. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of Benzo[b]naphtho[2,3-d]thiophene (CAS 243-46-9). Cheméo. [Link]
-
PubChem. Benzo[b]naphtho[2,3-d]thiophene, 7,8,9,10-tetrahydro-6-methyl-. PubChem. [Link]
-
PubChem. Benzo[b]naphtho[2,3-d]thiophene, 9,10-dihydro-6,7,8-trimethyl-. PubChem. [Link]
-
NextSDS. Benzo[b]naphtho[2,3-d]thiophene — Chemical Substance Information. NextSDS. [Link]
-
National Institute of Standards and Technology (NIST). Benzo[b]naphtho[2,3-d]thiophene, 6-methyl-. NIST Chemistry WebBook. [Link]
-
Kim, M., et al. (2018). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry. [Link]
-
NextSDS. 7-METHYLBENZO[B]NAPHTHO[2,3-D]THIOPHENE — Chemical Substance Information. NextSDS. [Link]
-
Cheméo. Chemical Properties of Benzo[b]naphtho[2,1-d]thiophene, 7-methyl. Cheméo. [Link]
- Google Patents. (2022). Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene. CN114213389B.
-
ResearchGate. (2018). Syntheses of 7-substituted anthra[2,3-b]thiophene derivatives and naphtho[2,3-b:6,7-b']dithiophene. ResearchGate. [Link]
-
Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry. [Link]
-
Scielo. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. [Link]
-
MDPI. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. Molecules. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
-
Dyadyuchenko, M. V., et al. (2020). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[10][11]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
-
Bentham Science. Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science. [Link]
Sources
- 1. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[b]naphtho[2,3-d]thiophene, 7-methyl- [webbook.nist.gov]
- 6. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114213389B - Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene - Google Patents [patents.google.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzo[b]naphtho[2,3-d]thiophene, 9,10-dihydro-6,7,8-trimethyl- | C19H18S | CID 624207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nextsds.com [nextsds.com]
![Structure of 7-Methylbenzo[b]naphtho[2,3-d]thiophene with atom numbering](https://i.imgur.com/7bYJ9fL.png)
